molecular formula C8H6BrF3 B6618384 1-bromo-4-(1,2,2-trifluoroethyl)benzene CAS No. 1785170-18-4

1-bromo-4-(1,2,2-trifluoroethyl)benzene

Cat. No.: B6618384
CAS No.: 1785170-18-4
M. Wt: 239.03 g/mol
InChI Key: MRDVSVBJUDOCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(1,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where a bromine atom and a trifluoroethyl group are substituted at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,2,2-trifluoroethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of 4-(1,2,2-trifluoroethyl)phenol, 4-(1,2,2-trifluoroethyl)aniline, etc.

    Oxidation: Formation of 4-(1,2,2-trifluoroethyl)benzoic acid or 4-(1,2,2-trifluoroethyl)benzaldehyde.

    Reduction: Formation of 4-(1,2,2-trifluoroethyl)benzene.

Scientific Research Applications

1-Bromo-4-(1,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Medicine: Potential use in the development of new drugs due to its unique chemical properties and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals, including intermediates for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-(1,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.

    Oxidation and Reduction: The trifluoroethyl group can undergo redox reactions, altering the compound’s chemical structure and reactivity.

    Molecular Targets: The compound can interact with enzymes, receptors, and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

1-Bromo-4-(1,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Similar in structure but with a fluorine atom at the ortho position, affecting its reactivity and applications.

    1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks the additional substituent on the benzene ring, leading to different chemical properties and uses.

    1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene: Contains a bromomethyl group instead of a bromine atom, influencing its reactivity in substitution reactions.

Properties

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDVSVBJUDOCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.